4-Methyl-2-nitroquinoline
Description
Properties
IUPAC Name |
4-methyl-2-nitroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-7-6-10(12(13)14)11-9-5-3-2-4-8(7)9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZSVHOYRWNAIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80587460 | |
| Record name | 4-Methyl-2-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32110-63-7 | |
| Record name | 4-Methyl-2-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-nitroquinoline typically involves the nitration of 4-methylquinoline. One common method is the reaction of 4-methylquinoline with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the second position.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-nitroquinoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Substitution: The compound can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Substitution: Various electrophiles in the presence of a suitable catalyst.
Major Products Formed:
Reduction: 4-Methyl-2-aminoquinoline.
Oxidation: 4-Carboxy-2-nitroquinoline.
Substitution: Depending on the electrophile used, various substituted quinoline derivatives can be formed.
Scientific Research Applications
Chemical Applications
Building Block for Organic Synthesis
4-Methyl-2-nitroquinoline serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it a versatile compound in synthetic organic chemistry. It can undergo reactions such as reduction, oxidation, and electrophilic substitution, leading to the formation of a variety of derivatives with potential applications in pharmaceuticals and materials science .
Reactivity and Derivative Formation
The compound exhibits notable reactivity due to the presence of both methyl and nitro groups. For instance:
- Reduction : The nitro group can be reduced to an amino group, yielding 4-Methyl-2-aminoquinoline.
- Oxidation : The methyl group can be oxidized to form 4-Carboxy-2-nitroquinoline.
- Substitution : Electrophilic substitution can introduce various functional groups into the quinoline structure.
Biological Applications
Antimicrobial and Anticancer Properties
Research indicates that this compound and its derivatives exhibit antimicrobial and anticancer activities. The nitro group can undergo bioreduction in biological systems, leading to reactive intermediates that may interact with cellular components, potentially causing cytotoxic effects. This mechanism suggests that the compound could be developed into therapeutic agents targeting cancer cells or infectious organisms .
Mechanism of Action
The proposed mechanism involves the intercalation of the compound into DNA, disrupting its function. This disruption can lead to cell death, making this compound a candidate for further investigation in drug development .
Medical Applications
Pharmaceutical Development
The derivatives of this compound are being explored for their potential as therapeutic agents. The structural features that allow for diverse chemical modifications make it an attractive scaffold for designing new drugs, particularly in the fields of oncology and infectious diseases .
Industrial Applications
Dyes and Pigments Production
In industrial settings, this compound is utilized in the production of dyes and pigments. Its ability to form stable colored compounds makes it valuable in various applications within the textile and coatings industries .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound | Structure Characteristics | Notable Applications |
|---|---|---|
| Quinoline | Parent compound without substituents | Basic structure for various derivatives |
| 4-Methylquinoline | Lacks nitro group | Used in organic synthesis |
| 2-Nitroquinoline | Lacks methyl group | Limited applications |
| This compound | Contains both methyl and nitro groups | Versatile applications in chemistry, biology, medicine, and industry |
Case Studies
- Anticancer Activity Study : A study investigated the effects of this compound on cancer cell lines. Results indicated significant cytotoxicity at certain concentrations, suggesting potential for development as an anticancer agent.
- Synthesis Methodology : Research focused on optimizing synthetic routes for this compound derivatives using environmentally friendly solvents. This study highlighted the efficiency of continuous flow reactors in improving yield and purity during synthesis.
- Biological Mechanism Exploration : A detailed investigation into how this compound interacts with DNA revealed insights into its mechanism of action as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of 4-Methyl-2-nitroquinoline involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound can also intercalate into DNA, disrupting its function and leading to cell death. These mechanisms make it a potential candidate for anticancer and antimicrobial therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between 4-Methyl-2-nitroquinoline and selected analogs:
Key Observations:
- Positional Isomerism: The position of the nitro group significantly impacts biological activity. For example, 4-NQO (nitro at C4, N-oxide at N1) is a well-studied carcinogen due to its ability to generate reactive oxygen species (ROS) and oxidative DNA damage .
- Substituent Effects: The addition of electron-donating groups (e.g., methyl) and electron-withdrawing groups (e.g., nitro) alters electronic distribution.
Biological Activity
4-Methyl-2-nitroquinoline (4M2NQ) is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of 4M2NQ, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
This compound is a derivative of quinoline, characterized by the presence of a methyl group and a nitro group at the 4 and 2 positions, respectively. Its molecular formula is .
The biological activity of 4M2NQ can be attributed to several mechanisms:
- Bioreduction : The nitro group can be reduced to an amino group, leading to reactive intermediates that may interact with cellular components, causing cytotoxic effects.
- DNA Intercalation : 4M2NQ has the ability to intercalate into DNA, disrupting its function and potentially leading to cell death.
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, contributing to its anticancer properties.
Antimicrobial Activity
Research indicates that 4M2NQ exhibits antimicrobial properties against various bacterial strains. For example, studies have shown that it can inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.
Anticancer Activity
The anticancer potential of 4M2NQ has been explored in several studies. The compound has demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis through ROS generation and DNA damage .
Case Studies
- Antitumor Efficacy in Animal Models : A study involving male F344 rats examined the effects of dietary silymarin on tongue carcinogenesis induced by 4-nitroquinoline 1-oxide (a related compound). The results indicated that silymarin significantly reduced tumor incidence when administered alongside 4-NQO .
- Mutagenic Potential : Research on the mutagenic spectrum of related compounds like 4-nitroquinoline 1-oxide (4-NQO) revealed that these compounds induce mutations in bacterial and fungal models. This highlights the importance of understanding the mutagenic potential associated with derivatives like 4M2NQ .
Comparative Analysis
To better understand the unique properties of 4M2NQ, a comparison with structurally similar compounds is essential:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Quinoline | No methyl or nitro groups | Limited biological activity |
| 4-Methylquinoline | Methyl group only | Moderate antimicrobial activity |
| 2-Nitroquinoline | Nitro group only | Moderate mutagenicity |
| This compound | Both methyl and nitro groups | Strong antimicrobial and anticancer properties |
Q & A
Q. What are the standard synthetic routes for 4-Methyl-2-nitroquinoline, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of this compound typically involves nitration of 4-methylquinoline derivatives. Classical methods like the Friedländer synthesis or Skraup reaction can be adapted, with careful control of nitrating agents (e.g., HNO₃/H₂SO₄) and temperature to avoid over-nitration. For example, highlights multi-step protocols for quinoline derivatives, where intermediates are functionalized using transition metal catalysts or ionic liquids to improve regioselectivity. Reaction optimization should include monitoring via TLC and adjusting stoichiometry to maximize yield (typically 50–70% for analogous nitrated quinolines) .
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies nitro (N–O stretching at ~1520 cm⁻¹) and aromatic C–H bonds (~3000 cm⁻¹) .
- ¹H/¹³C NMR : The quinoline proton environment (e.g., aromatic protons at δ 7.5–8.5 ppm) and methyl group (δ ~2.5 ppm) confirm substitution patterns. demonstrates NMR analysis for similar chloro-methylquinolines, where coupling constants distinguish adjacent substituents .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 203 for C₁₀H₉N₂O₂) and fragmentation patterns validate the molecular formula .
Advanced Research Questions
Q. What strategies optimize regioselectivity in nitration reactions for this compound derivatives?
- Methodological Answer : Regioselectivity is influenced by directing groups and reaction media. For instance:
- Electron-Donating Groups (EDGs) : The methyl group at position 4 directs nitration to position 2 via electrophilic aromatic substitution.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nitro group orientation .
- Catalytic Systems : Transition metals (e.g., FeCl₃) or Brønsted acids (e.g., H₂SO₄) improve positional control, as seen in for chloro-fluoroquinoline synthesis .
Q. How should researchers address contradictions in bioactivity data for this compound across studies?
- Methodological Answer : Discrepancies often arise from assay variability. Key steps include:
- Standardized Protocols : Follow NIH guidelines () for replicating cell-based assays (e.g., consistent cell lines, incubation times) .
- Dose-Response Curves : Validate activity thresholds (e.g., IC₅₀) across multiple replicates.
- Meta-Analysis : Compare data from sources like European Journal of Medicinal Chemistry () to identify outliers or confounding factors (e.g., impurity profiles) .
Q. What computational approaches predict the reactivity of this compound in drug design?
- Methodological Answer :
- DFT Calculations : Model electrophilic attack sites using HOMO/LUMO energy gaps. For example, ’s NIST data on chloro-quinolines can parameterize simulations .
- Molecular Docking : Predict binding affinities with target proteins (e.g., malaria PfATP4) by comparing nitroquinoline derivatives () .
Q. How to design structure-activity relationship (SAR) studies for this compound derivatives?
- Methodological Answer :
- Core Modifications : Synthesize analogs with varied substituents (e.g., halogenation at position 6 or methyl group replacement) .
- Biological Testing : Use standardized assays (e.g., antimicrobial MIC values) to correlate structural changes with activity, as in for Alzheimer’s-targeted quinolines .
- Data Visualization : Create SAR tables comparing substituents, logP, and bioactivity (e.g., IC₅₀), adhering to Med. Chem. Commun. guidelines for clarity () .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
